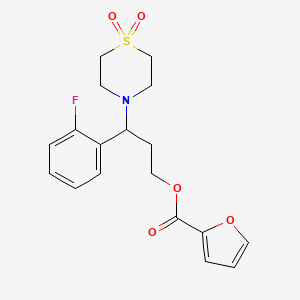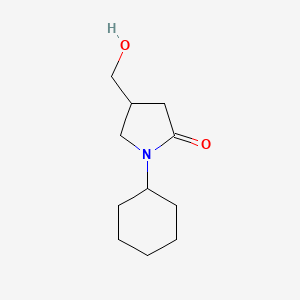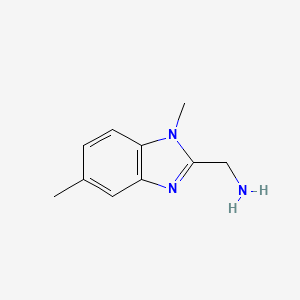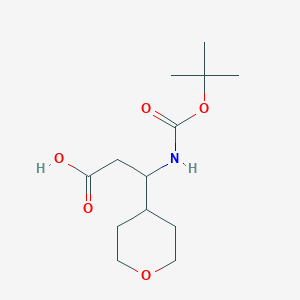
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(2-fluorophenyl)propyl 2-furoate
Overview
Description
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(2-fluorophenyl)propyl 2-furoate, referred to as 3-F2T, is a novel synthetic compound with a wide range of potential applications in medical and scientific research. 3-F2T has been studied for its potential therapeutic and diagnostic properties, as well as for its ability to modulate various biochemical and physiological processes.
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Research has shown that certain radioligands, including compounds with thiazinan and fluorophenyl groups similar to the chemical , have been studied for their ability to measure amyloid in vivo in the brains of Alzheimer's disease patients. These studies highlight the potential of such compounds in understanding the pathophysiological mechanisms and aiding in the early detection of Alzheimer's disease through PET amyloid imaging techniques. This breakthrough technology could play a crucial role in evaluating new anti-amyloid therapies (Nordberg, 2007).
Bioactive Heteroaryl-Substituted Nucleobases and Nucleosides
Another study emphasizes the importance of heteroaryl substituents, such as furan and thiophene (structurally related to thiazinan), in medicinal chemistry. These components are integral to the design of bioactive molecules, including purine and pyrimidine nucleobases and nucleosides, which are pivotal in developing antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs. The study suggests that modifications in lead compound structures to include such heteroaryl groups can significantly enhance biological activity and selectivity (Ostrowski, 2022).
Environmental and Health Implications of Halogenated Compounds
Further research into the environmental characteristics and health effects of halogenated compounds like dioxins, furans, and polybrominated dibenzo-p-dioxins and dibenzofurans, which share some structural similarities with the chemical of interest, reveals their potential toxicity and persistence in the environment. These studies are crucial for understanding the environmental persistence and toxicological profiles of such compounds, which could inform their safe handling and application in scientific research (Wong et al., 2007); (Yang et al., 2021).
properties
IUPAC Name |
[3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(2-fluorophenyl)propyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO5S/c19-15-5-2-1-4-14(15)16(20-8-12-26(22,23)13-9-20)7-11-25-18(21)17-6-3-10-24-17/h1-6,10,16H,7-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLVRZAHNJAPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CCOC(=O)C2=CC=CO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140246 | |
| Record name | 3-(1,1-Dioxido-4-thiomorpholinyl)-3-(2-fluorophenyl)propyl 2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(2-fluorophenyl)propyl 2-furoate | |
CAS RN |
900015-67-0 | |
| Record name | 3-(1,1-Dioxido-4-thiomorpholinyl)-3-(2-fluorophenyl)propyl 2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900015-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dioxido-4-thiomorpholinyl)-3-(2-fluorophenyl)propyl 2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde](/img/structure/B3038691.png)
![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine](/img/structure/B3038692.png)





![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038702.png)




